molecular formula C7H9NO2 B1430693 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione CAS No. 10411-16-2

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione

Cat. No.: B1430693
CAS No.: 10411-16-2
M. Wt: 139.15 g/mol
InChI Key: PUFFWLRDWQXTIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylglutaric anhydride with ammonia or primary amines . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diols .

Scientific Research Applications

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione is unique due to its specific substitution pattern and the presence of both keto groups on the pyridine ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3,3-dimethylpyridine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFFWLRDWQXTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Reactant of Route 2
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Reactant of Route 3
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Reactant of Route 4
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Reactant of Route 5
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Reactant of Route 6
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione

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